molecular formula C14H22Cl2N2OS B14657149 Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride CAS No. 40771-33-3

Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride

Cat. No.: B14657149
CAS No.: 40771-33-3
M. Wt: 337.3 g/mol
InChI Key: CTLQCKNLIJCWJU-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride is a chemical compound that features a thiazolidine ring substituted with a 6-(5-chloro-2-pyridyloxy)hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.

    Attachment of the 6-(5-chloro-2-pyridyloxy)hexyl Group: This step involves the reaction of the thiazolidine ring with a 6-(5-chloro-2-pyridyloxy)hexyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agriculture: It may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring and the pyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Other thiazolidine derivatives may have similar structures but different substituents, leading to variations in activity and applications.

    Pyridine Derivatives: Compounds with a pyridine ring and different substituents can also be compared to highlight the unique properties of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride.

Uniqueness

The uniqueness of this compound lies in its specific combination of the thiazolidine ring and the 6-(5-chloro-2-pyridyloxy)hexyl group. This combination imparts unique chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

40771-33-3

Molecular Formula

C14H22Cl2N2OS

Molecular Weight

337.3 g/mol

IUPAC Name

3-[6-(5-chloropyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C14H21ClN2OS.ClH/c15-13-5-6-14(16-11-13)18-9-4-2-1-3-7-17-8-10-19-12-17;/h5-6,11H,1-4,7-10,12H2;1H

InChI Key

CTLQCKNLIJCWJU-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCCCOC2=NC=C(C=C2)Cl.Cl

Origin of Product

United States

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